molecular formula C12H19ClN2O B13221619 N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride

Cat. No.: B13221619
M. Wt: 242.74 g/mol
InChI Key: YSLKZNKGDYLTDA-HNCPQSOCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride typically involves the reaction of ®-2-(ethylamino)propylamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Benzamide derivatives and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes in the body. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2R)-2-(methylamino)propyl]benzamide
  • **N-[(2R)-2-(isopropylamino)propyl]benzamide
  • **N-[(2R)-2-(butylamino)propyl]benzamide

Uniqueness

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is unique due to its specific ethylamino substituent, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic pathways, and therapeutic effects, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

N-[(2R)-2-(ethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H/t10-;/m1./s1

InChI Key

YSLKZNKGDYLTDA-HNCPQSOCSA-N

Isomeric SMILES

CCN[C@H](C)CNC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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